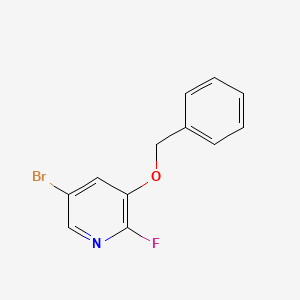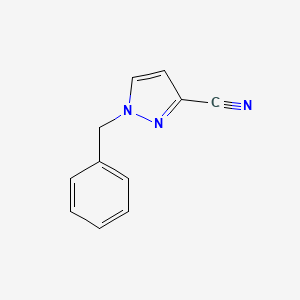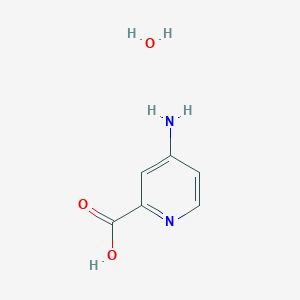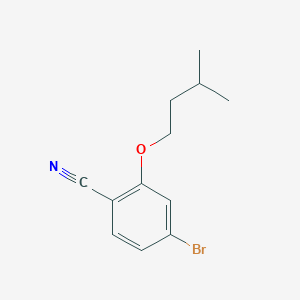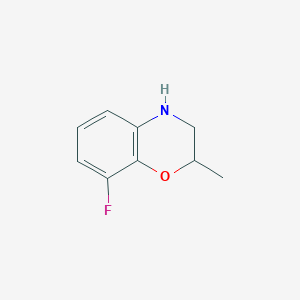![molecular formula C10H14ClFN2O2S B1378581 2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride CAS No. 1607288-17-4](/img/structure/B1378581.png)
2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride
Vue d'ensemble
Description
The compound “2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride” is a chemical compound with the CAS Number: 1607288-17-4 . It has a molecular weight of 280.75 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13FN2O2S.ClH/c11-9-6-8(7-12)2-3-10(9)13-4-1-5-16(13,14)15;/h2-3,6H,1,4-5,7,12H2;1H . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 280.75 . More specific properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Compounds structurally related to thiazolidine-2,4-dione have demonstrated significant antimicrobial and antifungal properties. For instance, a study by Ibrahim et al. (2011) explored the synthesis of bioactive heteroaryl thiazolidine-2,4-diones and their efficacy against various microbial strains, including Staphylococcus aureus, Proteus vulgaris, and Candida albicans. This indicates a potential application of thiazolidine derivatives in combating infections caused by these pathogens M. Ibrahim, Mohamed Abdel-Megid Abdel-Hamed, N. M. El-Gohary, 2011.
Antimycobacterial Activity
Ponnuchamy et al. (2014) synthesized novel hybrid heterocycles incorporating arylidene thiazolidine-2,4-dione, evaluating their activity against Mycobacterium tuberculosis. This research revealed that most synthesized compounds exhibited moderate to good antimycobacterial activity, suggesting their potential use in developing treatments for tuberculosis S. Ponnuchamy, Selvaraj Kanchithalaivan, R. Ranjith Kumar, M. A. Ali, T. S. Choon, 2014.
Anticancer Activity
Several thiazolidine-2,4-dione derivatives have been synthesized and tested for their anticancer properties. For example, Kumar and Sharma (2022) reported on the synthesis of N-substituted indole derivatives that exhibited significant anticancer activity against the MCF-7 human breast cancer cell line. This highlights the potential application of thiazolidine derivatives in cancer therapy N. Kumar, Sanjay K. Sharma, 2022.
Dual Inhibitor of Signaling Pathways
Li et al. (2010) discovered a thiazolidine-2,4-dione derivative that acts as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways, both of which are crucial in the regulation of cell proliferation and survival. This compound inhibited cell proliferation, induced apoptosis, and arrested cells in the G(0)/G(1) phase in human leukemia U937 cells, suggesting its potential as a lead compound for novel anticancer agents Qianbin Li, Jingde Wu, Hui Zheng, Kai Liu, T. Guo, Yuying Liu, S. T. Eblen, S. Grant, Shijun Zhang, 2010.
Safety and Hazards
The safety data sheet for a similar compound, 4-(Aminomethyl)benzonitrile hydrochloride, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s important to note that safety data can vary between compounds, even if they are structurally similar.
Propriétés
IUPAC Name |
[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2S.ClH/c11-9-6-8(7-12)2-3-10(9)13-4-1-5-16(13,14)15;/h2-3,6H,1,4-5,7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJHZZUYQXHSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=C(C=C2)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378501.png)
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378503.png)
